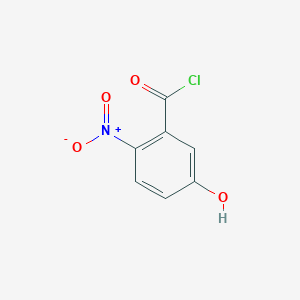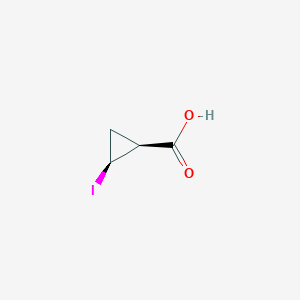
1-Methylindoline-5-carbonyl chloride
Descripción general
Descripción
1-Methylindoline-5-carbonyl chloride (MCC) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor and a melting point of -10°C. MCC has been used as a reagent in organic synthesis and in the production of pharmaceuticals, dyes, and other chemicals. The chemical structure of MCC consists of a five-membered ring with a methyl group and a carbonyl group attached. The chemical formula for MCC is C5H7ClO.
Aplicaciones Científicas De Investigación
1-Methylindoline-5-carbonyl chloride has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, dyes, and other chemicals, and as a reactant in chemical reactions. This compound has also been used in the synthesis of a variety of compounds, including amino acids, peptides, and steroids.
Mecanismo De Acción
1-Methylindoline-5-carbonyl chloride is a reagent that is used to facilitate the formation of organic compounds. It can be used to form carbon-carbon bonds and to facilitate the formation of other compounds, such as amino acids, peptides, and steroids. This compound is also used to facilitate the formation of complex molecules, such as polymers and synthetic drugs.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its effects on the biochemical and physiological processes of living organisms have not been studied extensively. Some studies have suggested that this compound may have an effect on the metabolism of certain compounds, but further research is needed to confirm these findings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylindoline-5-carbonyl chloride has many advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. It is also relatively stable and can be used in a variety of reactions. However, this compound is a volatile compound and must be handled with care to avoid spills and inhalation of fumes.
Direcciones Futuras
There are many potential future directions for research involving 1-Methylindoline-5-carbonyl chloride. For example, further research could be conducted on the biochemical and physiological effects of this compound on living organisms. Additionally, studies could be conducted to explore the potential of this compound as a catalyst for organic synthesis or as a reactant in chemical reactions. Additionally, research could be conducted to explore the potential of this compound as a drug delivery system. Finally, research could be conducted to explore the potential of this compound as a tool for the production of pharmaceuticals, dyes, and other chemicals.
Propiedades
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUUGFNSTNVGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1407574.png)
![Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B1407575.png)

![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)


![{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate](/img/structure/B1407582.png)